molecular formula C8H16O B1347100 4-Ethylcyclohexanol CAS No. 4534-74-1

4-Ethylcyclohexanol

Cat. No.: B1347100
CAS No.: 4534-74-1
M. Wt: 128.21 g/mol
InChI Key: RVTKUJWGFBADIN-UHFFFAOYSA-N
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Description

4-Ethylcyclohexanol is an organic compound with the molecular formula C8H16O. It is a derivative of cyclohexanol, where an ethyl group is substituted at the fourth position of the cyclohexane ring. This compound exists in both cis and trans isomeric forms, which differ in the spatial arrangement of the ethyl and hydroxyl groups around the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylcyclohexanol can be synthesized through the hydrogenation of 4-ethylcyclohexanone. The hydrogenation process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The reaction can be represented as follows:

4-Ethylcyclohexanone+H2This compound\text{4-Ethylcyclohexanone} + \text{H}_2 \rightarrow \text{this compound} 4-Ethylcyclohexanone+H2​→this compound

Industrial Production Methods: In an industrial setting, this compound is produced through the catalytic hydrogenation of 4-ethylcyclohexanone. The process involves the use of a continuous flow reactor where the reactants are passed over a fixed bed of catalyst at elevated temperatures and pressures. This method ensures high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can be oxidized to form 4-ethylcyclohexanone using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: The compound can be reduced to 4-ethylcyclohexane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride can produce 4-ethylcyclohexyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: 4-Ethylcyclohexanone.

    Reduction: 4-Ethylcyclohexane.

    Substitution: 4-Ethylcyclohexyl chloride.

Scientific Research Applications

4-Ethylcyclohexanol has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds. Its derivatives are studied for their potential use in pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving alcohols and ketones.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active molecules.

    Industry: this compound is used in the manufacture of fragrances, flavors, and as a solvent in various industrial processes.

Comparison with Similar Compounds

    Cyclohexanol: The parent compound, differing only by the absence of the ethyl group.

    4-Methylcyclohexanol: Similar structure but with a methyl group instead of an ethyl group.

    4-Propylcyclohexanol: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness of 4-Ethylcyclohexanol: this compound is unique due to the presence of the ethyl group, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. The ethyl group also affects the compound’s steric and electronic environment, making it distinct from its analogs.

Properties

IUPAC Name

4-ethylcyclohexan-1-ol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16O/c1-2-7-3-5-8(9)6-4-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTKUJWGFBADIN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
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DSSTOX Substance ID

DTXSID30196485, DTXSID101312435, DTXSID301314013
Record name 4-Ethylcyclohexanol
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Record name trans-4-Ethylcyclohexanol
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Record name cis-4-Ethylcyclohexanol
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Molecular Weight

128.21 g/mol
Source PubChem
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CAS No.

4534-74-1, 19781-62-5, 19781-61-4
Record name 4-Ethylcyclohexanol
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Record name 4-Ethylcyclohexanol
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Record name 4-Ethylcyclohexanol, cis-
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Record name 4-ethylcyclohexanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethylcyclohexanol
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4-Ethylcyclohexanol
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4-Ethylcyclohexanol
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4-Ethylcyclohexanol
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4-Ethylcyclohexanol
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4-Ethylcyclohexanol
Customer
Q & A

Q1: How is 4-Ethylcyclohexanol produced through microbial activity?

A1: Certain microorganisms, such as the bacterium Alcaligenes faecalis, can utilize ethylcyclohexane as a carbon source. This bacterium has been shown to produce this compound as a metabolite during ethylcyclohexane degradation. []

Q2: What is the stereoselectivity of microbial transformation of 4-Ethylcyclohexanone to this compound?

A2: Research indicates that the biotransformation of 4-Ethylcyclohexanone by various fungi species, including Colletotrichum lagenarium, predominantly yields trans-4-Ethylcyclohexanol. This highlights the stereoselective nature of these enzymatic reactions. Interestingly, some fungi like Glomerella cingulata and Colletotrichum graminicola favor the production of cis-4-Ethylcyclohexanol. []

Q3: Can this compound be chemically synthesized?

A3: Yes, this compound can be synthesized through the catalytic hydrogenation of 4-ethylphenol. Palladium supported on gamma-aluminum oxide (Pd/γ-Al2O3) has proven to be an effective catalyst for this reaction, achieving high conversion rates and selectivity under mild conditions in aqueous solutions. []

Q4: What is the impact of alkyl substitution on the dehydration mechanism of cyclohexanol in acidic environments?

A4: Studies using zeolite H-ZSM5 as a catalyst have shown that the position and size of alkyl substituents on cyclohexanol influence the dehydration mechanism. For example, 4-methylcyclohexanol primarily undergoes E1 elimination, while cis-2-methylcyclohexanol favors an E2 pathway. Increasing the alkyl chain length, as observed with 2-substituted alcohols, leads to a decrease in activation entropy, likely due to steric effects impacting the transition state. []

Q5: Has this compound been detected in natural sources after treatment with specific agents?

A5: Yes, research has identified this compound as one of the metabolites in ozone-treated pitaya fruit peels. The levels of this compound were found to decrease after ozone treatment, suggesting a possible role in the fruit's senescence process. []

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